molecular formula C16H17ClN2O3 B278234 N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide

Katalognummer B278234
Molekulargewicht: 320.77 g/mol
InChI-Schlüssel: LKDKLAONKAVSDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

Wirkmechanismus

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide works by irreversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This leads to downstream inhibition of the BCR signaling pathway and ultimately apoptosis of B-cells. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also been shown to inhibit other kinases, such as AKT and ERK, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In preclinical studies, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to selectively inhibit BTK and induce apoptosis in B-cells, while sparing other cell types. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote tumor growth and survival. In addition, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to enhance the anti-tumor effects of other drugs, such as venetoclax and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential for use in combination with other drugs. However, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has some limitations, such as its low solubility in water and its relatively short half-life in vivo. These limitations may affect its pharmacokinetics and efficacy in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide. One direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore its potential for use in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, further studies are needed to optimize the pharmacokinetics and dosing of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide in clinical settings.

Synthesemethoden

The synthesis of N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide involves several steps, starting with the reaction of 2-chloro-4-nitroaniline with 3-methylbutanoic acid to form the corresponding amide. This is followed by reduction of the nitro group to an amino group and subsequent reaction with furfurylamine to form the final product. The overall yield of the synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells. N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide has also demonstrated synergistic effects when used in combination with other drugs, such as venetoclax and lenalidomide.

Eigenschaften

Produktname

N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide

Molekularformel

C16H17ClN2O3

Molekulargewicht

320.77 g/mol

IUPAC-Name

N-[2-chloro-4-(3-methylbutanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H17ClN2O3/c1-10(2)8-15(20)18-11-5-6-13(12(17)9-11)19-16(21)14-4-3-7-22-14/h3-7,9-10H,8H2,1-2H3,(H,18,20)(H,19,21)

InChI-Schlüssel

LKDKLAONKAVSDO-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl

Kanonische SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.